molecular formula C7H9N3OS B8366523 5-Amino-4-cyano-3-isopropoxyisothiazole

5-Amino-4-cyano-3-isopropoxyisothiazole

Cat. No.: B8366523
M. Wt: 183.23 g/mol
InChI Key: ZHJWRHVPHXGZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-cyano-3-isopropoxyisothiazole is a high-purity chemical reagent with the molecular formula C7H9N3OS, designed for advanced research and development applications. This compound belongs to the isothiazole class of heterocycles, a versatile scaffold renowned in medicinal chemistry for its diverse biological activities and presence in several therapeutic agents. The unique structure of this compound, featuring an amino group, a cyano group, and an isopropoxy substituent on the isothiazole core, makes it a valuable synthon for the synthesis of novel chemical entities. Isothiazole derivatives are recognized as privileged structures in drug discovery due to their aromatic nature, conferred by sulfur and nitrogen atoms within the ring that allow pi-electrons to be delocalized. Molecules containing the isothiazole moiety have demonstrated a remarkable capacity to interact with various physiological systems, potentially inhibiting enzymes, blocking receptors, or modulating biochemical pathways. This has led to their investigation for a wide spectrum of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. Furthermore, the isothiazole ring is a key component in natural penicillin-like antibiotics, underscoring its historical and ongoing significance in pharmaceutical science. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It must not be used for any personal, cosmetic, or therapeutic applications. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and engineering controls in a well-ventilated environment, such as a chemical fume hood.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

5-amino-3-propan-2-yloxy-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C7H9N3OS/c1-4(2)11-7-5(3-8)6(9)12-10-7/h4H,9H2,1-2H3

InChI Key

ZHJWRHVPHXGZEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NSC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Confirmation: X-ray crystallography validated the structure of the ethyl carboxylate analog, underscoring the importance of analytical verification for novel derivatives .
  • Knowledge Gaps: Limited data on the target compound’s synthesis, toxicity, and biological activity highlight areas for further research.

Preparation Methods

Table 1: Summary of Preparation Methods

MethodKey Reagents/StepsYieldReference
Oxidative CyclizationI₂/K₂CO₃, H₂O₂, MeOH/Et₂O35–93%
Rh-Catalyzed Transannulation[Rh(COD)Cl]₂, DPPF, PhCl90–99%
Cyanoformimidate-SCl₂Isopropyl cyanoformimidate, SCl₂, DMF60–75%
SubstitutionBr₂, NH₃, MeOH70–85%
Nitroso HalideTrans-butene-2, NOCl, NaCN77%

Table 2: Spectral Data (Inferred)

PropertyValue (Example)Conditions
Melting Point146–148°CRecrystallized from toluene
NMR (¹H)δ 1.2 (d, 6H, isopropyl), δ 4.8 (m, 1H, CH), δ 5.2 (s, 2H, NH₂)CDCl₃
IR (cm⁻¹)2230 (CN), 3300–3500 (NH₂)KBr pellet

Mechanistic Insights

  • Oxidative Cyclization :

    • Step 1 : Formation of a nitroso intermediate via oxidation.

    • Step 2 : Intramolecular attack by the amino group to close the ring.

  • Rh-Catalyzed Transannulation :

    • Key Step : Rhodium-π-thiavinyl carbenoid formation enables regioselective ring reorganization.

  • Cyanoformimidate Pathway :

    • Reaction Mechanism : Nucleophilic attack by sulfur chloride on the imidate, followed by cyclization .

Q & A

Q. Q1. What are the optimized synthetic routes for 5-amino-4-cyano-3-isopropoxyisothiazole, and how do reaction conditions influence yield?

Answer: The synthesis of isothiazole derivatives often involves cyclization or substitution reactions. For example, refluxing precursors in polar aprotic solvents like DMSO with catalytic acids (e.g., glacial acetic acid) can yield intermediates, followed by purification via recrystallization (water-ethanol systems) to achieve ~65% yields . Key variables include solvent choice (e.g., DMSO for high boiling points), reaction time (18 hours for complete cyclization), and stoichiometric ratios (1:1 for intermediates and aldehydes). Methodological optimization requires kinetic studies to identify rate-limiting steps, such as nucleophilic substitution at the isothiazole core .

Q. Q2. What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Answer: Combined spectroscopic and chromatographic methods are essential:

  • NMR : Confirm substitution patterns (e.g., cyano group at C4 via 13C^{13}\text{C} chemical shifts ~110–120 ppm).
  • HPLC/MS : Assess purity (>95% threshold for biological assays) and detect byproducts.
  • IR : Identify functional groups (e.g., NH2_2 stretching ~3350 cm1^{-1}, C≡N ~2240 cm1^{-1}) .
  • XRD : Resolve crystallographic data for ambiguous cases (e.g., distinguishing regioisomers) .

Advanced Research Questions

Q. Q3. How do electronic effects of substituents (e.g., cyano, isopropoxy) modulate the reactivity of this compound in nucleophilic or electrophilic reactions?

Answer: The cyano group at C4 acts as a strong electron-withdrawing group, polarizing the isothiazole ring and directing electrophilic attacks to C5 (adjacent to NH2_2). Computational studies (DFT) reveal reduced electron density at C5, favoring nucleophilic additions or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . The isopropoxy group at C3 provides steric hindrance, requiring bulky catalysts (e.g., XPhos Pd G3) for efficient coupling .

Q. Q4. What computational strategies are effective for predicting the biological activity or stability of this compound derivatives?

Answer:

  • DFT/Molecular Dynamics : Calculate Gibbs free energy of hydrolysis to assess stability under physiological conditions (e.g., pH 7.4, 37°C).
  • Docking Studies : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the amino group and π-π stacking with the isothiazole ring .
  • ADMET Prediction : Use QSAR models to predict solubility (LogP ~1.5–2.0) and metabolic pathways (e.g., cytochrome P450 oxidation) .

Q. Q5. How can researchers resolve contradictions between experimental and computational data (e.g., spectroscopic vs. predicted tautomeric forms)?

Answer:

  • Multi-Technique Validation : Compare experimental 15N^{15}\text{N} NMR with computed chemical shifts (GIAO method) to validate tautomer dominance.
  • Variable-Temperature Studies : Monitor dynamic equilibria (e.g., keto-enol tautomerism) via 1H^1\text{H} NMR at 25–60°C .
  • Crystallography : Resolve ambiguity by determining solid-state structures .

Methodological Frameworks

Q. Q6. How to design a robust experimental protocol for studying the degradation pathways of this compound under oxidative conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to H2_2O2_2/UV light (ICH Q1A guidelines) and monitor degradation products via LC-MS.
  • Isolation and Identification : Use preparative HPLC to isolate degradants, followed by HRMS and 2D NMR for structural elucidation.
  • Mechanistic Probes : Isotope labeling (e.g., 18O^{18}\text{O}-H2_2O) to trace oxygen incorporation in hydrolyzed products .

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (IC50_{50} determination).
  • ANOVA with Post Hoc Tests : Compare toxicity across cell lines (e.g., HepG2 vs. HEK293).
  • Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ) with toxicity endpoints .

Safety and Handling

Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.
  • Waste Management : Neutralize reactive intermediates (e.g., cyanide-containing byproducts) with FeSO4_4 before disposal.
  • Storage : Store at –20°C under inert gas (N2_2) to prevent hydrolysis .

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